N'-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dibromo-chlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Preparation of the Hydrazide Intermediate: The hydrazide is prepared by reacting 2,6-dibromo-4-chloroaniline with ethyl chloroacetate, followed by hydrazinolysis to yield the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the benzodioxole intermediate with the hydrazide intermediate in the presence of an appropriate catalyst, such as acetic acid, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its structure-activity relationship (SAR) is studied to design derivatives with enhanced efficacy and reduced toxicity for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,3-dichlorophenyl)amino]acetohydrazide
- N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2-thienyl)amino]acetohydrazide
- N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,4-dihydroxyphenyl)amino]acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is unique due to the presence of both dibromo and chloro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, biological activity, and overall chemical properties, making it a valuable subject for research and development.
Properties
Molecular Formula |
C16H12Br2ClN3O3 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide |
InChI |
InChI=1S/C16H12Br2ClN3O3/c17-11-4-10(19)5-12(18)16(11)20-7-15(23)22-21-6-9-1-2-13-14(3-9)25-8-24-13/h1-6,20H,7-8H2,(H,22,23)/b21-6+ |
InChI Key |
UUQCGJCFVSUNQA-AERZKKPOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=C(C=C(C=C3Br)Cl)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=C(C=C(C=C3Br)Cl)Br |
Origin of Product |
United States |
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